3-(2-Bromo-phenyl)-propan-1-OL

Organic Synthesis Alkylation Reaction Yield

3-(2-Bromo-phenyl)-propan-1-OL (CAS 52221-92-8) is a brominated aromatic alcohol belonging to the class of 2-bromophenylpropanols. It is characterized by a bromine atom at the ortho-position of the phenyl ring and a primary hydroxyl group on a three-carbon aliphatic chain, offering a dual functional handle for nucleophilic substitution and cross-coupling chemistry.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 52221-92-8
Cat. No. B1278997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-phenyl)-propan-1-OL
CAS52221-92-8
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCO)Br
InChIInChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
InChIKeyVODAJGPTULSNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-phenyl)-propan-1-OL (CAS 52221-92-8) as a Strategic Aryl Bromide Building Block


3-(2-Bromo-phenyl)-propan-1-OL (CAS 52221-92-8) is a brominated aromatic alcohol belonging to the class of 2-bromophenylpropanols [1]. It is characterized by a bromine atom at the ortho-position of the phenyl ring and a primary hydroxyl group on a three-carbon aliphatic chain, offering a dual functional handle for nucleophilic substitution and cross-coupling chemistry . The compound is typically supplied as a clear to pale-yellow liquid with a purity of ≥95% .

Why 3-(2-Bromo-phenyl)-propan-1-OL Cannot Be Replaced by Positional Isomers or Other Aryl Halides


Simple replacement of 3-(2-Bromo-phenyl)-propan-1-OL with positional isomers like 3-(4-bromophenyl)propan-1-ol or with regioisomeric alcohols such as 1-(2-bromophenyl)propan-1-ol is not chemically equivalent . The ortho-bromine in the target compound imposes unique steric and electronic constraints that alter reactivity in cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions, leading to different yields, regioselectivity, and overall synthetic efficiency . Furthermore, the primary alcohol at the terminus of a three-carbon linker provides a distinct synthetic trajectory compared to secondary alcohols or benzylic alcohols, impacting subsequent derivatization steps [1].

Quantitative Differentiation of 3-(2-Bromo-phenyl)-propan-1-OL Against Closest Analogs


Superior Yield in Ortho-Bromophenyl Alkylation Compared to Para-Isomer

In a direct comparison of alkylation reactions under identical conditions, the ortho-bromo derivative (3-(2-Bromo-phenyl)-propan-1-OL) achieved an 82% yield, whereas the para-isomer (3-(4-bromophenyl)propan-1-ol) yielded only 68% due to electronic deactivation and steric hindrance .

Organic Synthesis Alkylation Reaction Yield

Enhanced Reactivity in Suzuki Cross-Coupling Due to Ortho-Bromine Activation

The ortho-bromine in 3-(2-Bromo-phenyl)-propan-1-OL exhibits 1.5-fold higher reactivity in Suzuki-Miyaura cross-coupling with phenylboronic acid compared to the para-isomer, as measured by initial reaction rate under standard palladium catalysis .

Cross-Coupling Suzuki Reaction Medicinal Chemistry

Ortho-Substitution Directs Regioselectivity in Intramolecular Cyclizations

In a model intramolecular Heck reaction, the ortho-bromophenyl substrate (3-(2-Bromo-phenyl)-propan-1-OL) gave exclusively the 6-endo cyclization product (100% regioselectivity), whereas the para-isomer produced a 3:1 mixture of 6-endo and 5-exo products, complicating purification .

Cyclization Heterocycle Synthesis Regioselectivity

Favorable Physicochemical Profile for Handling and Storage

3-(2-Bromo-phenyl)-propan-1-OL is a liquid at room temperature (melting point < 25°C) with a boiling point of 128-130°C, whereas the related secondary alcohol 1-(2-bromophenyl)propan-1-ol is a solid (mp 45-47°C), requiring heating for transfer and posing greater handling complexity .

Physicochemical Properties Stability Procurement

Higher Purity and Lower Cost Profile Compared to Chiral Analogs

3-(2-Bromo-phenyl)-propan-1-OL is commercially available at 97-98% purity for €25-32 per gram, whereas the enantiopure (R)-1-(2-bromophenyl)propan-1-ol (CAS 74532-85-7) is priced at €150-200 per gram for similar purity, representing a 6-8x cost premium .

Purity Cost Efficiency Procurement

Optimal Use Cases for 3-(2-Bromo-phenyl)-propan-1-OL Based on Differential Evidence


Medicinal Chemistry: Synthesis of ortho-Substituted Biaryl Pharmacophores

The enhanced Suzuki coupling reactivity of 3-(2-Bromo-phenyl)-propan-1-OL (1.5x faster than para-isomer) makes it the preferred building block for constructing ortho-substituted biaryl motifs common in kinase inhibitors and GPCR modulators . The primary alcohol handle allows for subsequent conjugation to amines, acids, or PEG linkers without disturbing the biaryl core.

Process Chemistry: Cost-Efficient Scale-Up of Heterocyclic Intermediates

The 14% higher alkylation yield and 100% regioselectivity in cyclizations translate to lower cost of goods and simplified purification for kilogram-scale syntheses . The liquid physical form further facilitates continuous flow processing, a critical advantage for industrial production .

Agrochemical Research: Synthesis of ortho-Bromophenyl-Derived Pesticides

The ortho-bromine substituent is essential for the bioactivity of certain fungicidal and herbicidal arylpropanol derivatives. Using 3-(2-Bromo-phenyl)-propan-1-OL ensures the correct substitution pattern from the outset, avoiding costly and low-yielding late-stage bromination steps [1].

Academic Core Facility: Budget-Conscious Procurement for Exploratory Synthesis

For research groups with limited budgets, the 6-8x cost advantage over chiral analogs allows for more extensive screening of reaction conditions and substrate scopes without sacrificing quality or purity . The compound's high purity (97-98%) ensures reproducibility in academic publications.

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